molecular formula C21H25N3O4S B6562875 N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(ethylsulfanyl)benzamide CAS No. 1091124-37-6

N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B6562875
CAS No.: 1091124-37-6
M. Wt: 415.5 g/mol
InChI Key: WKCLYCQJKNMYMJ-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrazin-1,8-dione core substituted with a 7-ethoxy group and an ethylsulfanylbenzamide side chain. The ethoxy group enhances lipophilicity and may improve metabolic stability compared to smaller alkoxy substituents (e.g., methoxy).

Properties

IUPAC Name

N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-28-18-14-24-12-11-23(21(27)16(24)13-17(18)25)10-9-22-20(26)15-7-5-6-8-19(15)29-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCLYCQJKNMYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyrido[1,2-a]pyrazin vs. Thieno[2,3-d]pyrimidin ()

  • Target Compound : Pyrido[1,2-a]pyrazin core with two nitrogen atoms in the fused ring system.
  • Analog (C18H19N3O2S2): Thieno[2,3-d]pyrimidin core with a sulfur atom in the thiophene ring.
  • Impact: The pyrido-pyrazin core enables stronger π-π stacking in enzyme active sites, while the thieno-pyrimidin core may exhibit altered redox properties due to sulfur .

Substituent Variations

7-Ethoxy vs. 7-Methoxy/Benzyloxy ()

Compound Substituent at 7-position Molecular Weight (g/mol) Key Properties
Target Compound Ethoxy ~457.54 Moderate lipophilicity, metabolic stability
Compound Benzyloxy ~463.55 Higher steric bulk, reduced solubility
Compound Methoxy 410.22 Lower molecular weight, higher polarity

Ethylsulfanylbenzamide vs. Bromofuran Carboxamide ()

  • Target Compound : Ethylsulfanyl group enhances electron-richness and may act as a hydrogen bond acceptor.
  • BI99831 () : Bromofuran carboxamide introduces halogen-based electrophilic reactivity.
  • Impact : Ethylsulfanyl improves membrane permeability, while bromine in BI99831 may confer cytotoxicity via DNA intercalation .

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